Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9ClO4S It is a cyclobutane derivative featuring a chlorosulfonyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: Cyclobutane-1-carboxylic acid
Reagent: Chlorosulfonyl chloride (ClSO2Cl)
Base: Triethylamine (Et3N) or pyridine
Solvent: Dichloromethane (CH2Cl2)
Temperature: 0°C to room temperature
The reaction proceeds with the formation of the chlorosulfonyl intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products
The major products formed from these reactions include substituted cyclobutane derivatives, sulfonic acids, and reduced cyclobutane compounds.
Scientific Research Applications
Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives such as:
Cyclobutane-1,1-dicarboxylate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
Cyclobutane-1-sulfonic acid: Contains a sulfonic acid group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Cyclobutane-1-carboxylic acid: The parent compound, which is less functionalized and thus less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of a cyclobutane ring with both a chlorosulfonyl group and a carboxylate ester, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 1-chlorosulfonylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-5(8)6(3-2-4-6)12(7,9)10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYZTBRKOJPIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-18-5 |
Source
|
Record name | methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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